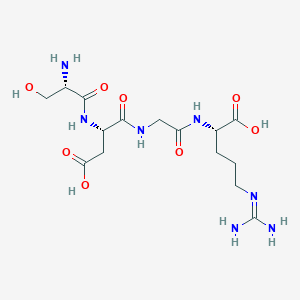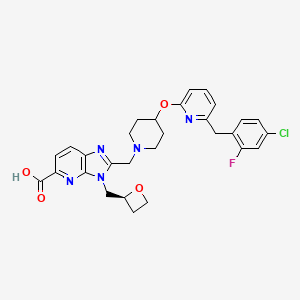
GLP-1R agonist 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GLP-1R agonist 10 is a synthetic compound designed to mimic the effects of glucagon-like peptide-1 (GLP-1) by activating the GLP-1 receptor. This receptor is a class B G-protein coupled receptor predominantly found in pancreatic beta cells. Activation of the GLP-1 receptor plays a crucial role in regulating glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release. This compound has shown promise in the treatment of type 2 diabetes mellitus and obesity due to its ability to enhance insulin secretion, promote beta cell proliferation, and reduce body weight .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of GLP-1R agonist 10 involves the modification of the GLP-1 peptide structure to enhance its stability and efficacy. One common approach is the substitution of specific amino acids in the peptide sequence. For instance, replacing the native glutamate residue with cysteic acid at the third position from the N-terminus has been shown to produce a highly active GLP-1 analogue . The synthetic route typically involves solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The crude peptide is then purified using preparative HPLC and lyophilized to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: GLP-1R agonist 10 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the linearization of the peptide.
Substitution: Amino acid residues in the peptide can be substituted to enhance its stability and activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed:
Oxidation: Formation of disulfide-bonded cyclic peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with enhanced stability and activity.
Aplicaciones Científicas De Investigación
GLP-1R agonist 10 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of GLP-1 analogues and their interactions with the GLP-1 receptor.
Biology: Investigated for its role in promoting beta cell proliferation and survival, as well as its effects on glucose metabolism.
Medicine: Clinically evaluated for the treatment of type 2 diabetes mellitus and obesity. .
Industry: Utilized in the development of long-acting GLP-1 analogues for therapeutic use.
Mecanismo De Acción
GLP-1R agonist 10 exerts its effects by binding to the GLP-1 receptor on pancreatic beta cells. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn enhances insulin secretion and inhibits glucagon release. Additionally, this compound promotes beta cell proliferation and survival through the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .
Comparación Con Compuestos Similares
GLP-1R agonist 10 is compared with other GLP-1 receptor agonists such as exendin-4, liraglutide, and semaglutide. While all these compounds activate the GLP-1 receptor, this compound is unique due to its specific amino acid modifications that enhance its stability and activity. Similar compounds include:
Exendin-4: A naturally occurring peptide with a longer half-life than native GLP-1.
Liraglutide: A GLP-1 analogue with a fatty acid chain that prolongs its action.
Semaglutide: A long-acting GLP-1 analogue with modifications that enhance its stability and efficacy
This compound stands out due to its unique modifications that provide enhanced stability and activity, making it a promising candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C29H29ClFN5O4 |
|---|---|
Peso molecular |
566.0 g/mol |
Nombre IUPAC |
2-[[4-[6-[(4-chloro-2-fluorophenyl)methyl]pyridin-2-yl]oxypiperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C29H29ClFN5O4/c30-19-5-4-18(23(31)15-19)14-20-2-1-3-27(32-20)40-21-8-11-35(12-9-21)17-26-33-24-6-7-25(29(37)38)34-28(24)36(26)16-22-10-13-39-22/h1-7,15,21-22H,8-14,16-17H2,(H,37,38)/t22-/m0/s1 |
Clave InChI |
SDHYTOOEXFYXIT-QFIPXVFZSA-N |
SMILES isomérico |
C1CO[C@@H]1CN2C(=NC3=C2N=C(C=C3)C(=O)O)CN4CCC(CC4)OC5=CC=CC(=N5)CC6=C(C=C(C=C6)Cl)F |
SMILES canónico |
C1CN(CCC1OC2=CC=CC(=N2)CC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)N=C(C=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
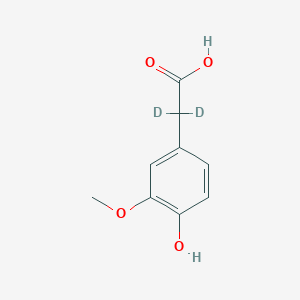
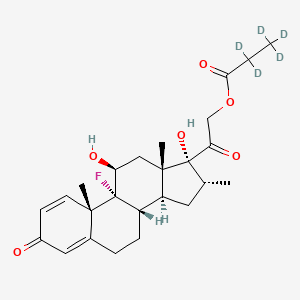
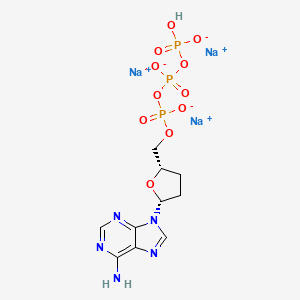
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

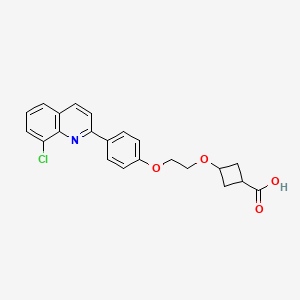
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
